Cas no 21554-74-5 ((2-methoxyphenyl)(3-methoxyphenyl)methanone)
(2-methoxyphenyl)(3-methoxyphenyl)methanone Chemical and Physical Properties
Names and Identifiers
-
- (2-methoxyphenyl)(3-methoxyphenyl)methanone
- LogP
- (2-methoxyphenyl)-(3-methoxyphenyl)methanone
- 3,2'-Dimethoxybenzophenone
- 2,3'-Dimethoxy-benzophenon
-
- MDL: MFCD01311507
- Inchi: 1S/C15H14O3/c1-17-12-7-5-6-11(10-12)15(16)13-8-3-4-9-14(13)18-2/h3-10H,1-2H3
- InChI Key: GCJOBHLDPVQLSI-UHFFFAOYSA-N
- SMILES: O(C)C1C=CC=CC=1C(C1C=CC=C(C=1)OC)=O
Computed Properties
- Exact Mass: 242.09400
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 18
- Rotatable Bond Count: 4
Experimental Properties
- PSA: 35.53000
- LogP: 2.93480
(2-methoxyphenyl)(3-methoxyphenyl)methanone Customs Data
- HS CODE:2914509090
- Customs Data:
China Customs Code:
2914509090Overview:
2914509090 Ketones containing other oxygen-containing groups. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to, Acetone declared packaging
Summary:
HS:2914509090 other ketones with other oxygen function VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:5.5% General tariff:30.0%
(2-methoxyphenyl)(3-methoxyphenyl)methanone Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 201505-2g |
3,2'-Dimethoxybenzophenone |
21554-74-5 | 97% | 2g |
£624.00 | 2022-03-01 | |
| abcr | AB361652-1 g |
3,2'-Dimethoxybenzophenone, 97%; . |
21554-74-5 | 97% | 1g |
€615.50 | 2023-06-20 | |
| abcr | AB361652-2 g |
3,2'-Dimethoxybenzophenone, 97%; . |
21554-74-5 | 97% | 2g |
€1065.20 | 2023-06-20 | |
| Fluorochem | 201505-1g |
3,2'-Dimethoxybenzophenone |
21554-74-5 | 97% | 1g |
£340.00 | 2022-03-01 | |
| Fluorochem | 201505-5g |
3,2'-Dimethoxybenzophenone |
21554-74-5 | 97% | 5g |
£1120.00 | 2022-03-01 | |
| abcr | AB361652-1g |
3,2'-Dimethoxybenzophenone, 97%; . |
21554-74-5 | 97% | 1g |
€615.50 | 2025-02-13 | |
| abcr | AB361652-2g |
3,2'-Dimethoxybenzophenone, 97%; . |
21554-74-5 | 97% | 2g |
€1065.20 | 2025-02-13 | |
| abcr | AB361652-5g |
3,2'-Dimethoxybenzophenone, 97%; . |
21554-74-5 | 97% | 5g |
€1845.60 | 2025-02-13 | |
| abcr | AB361652-5 g |
3,2'-Dimethoxybenzophenone, 97%; . |
21554-74-5 | 97% | 5g |
€1845.60 | 2023-06-20 | |
| Ambeed | A930564-1g |
3,2'-Dimethoxybenzophenone |
21554-74-5 | 95+% | 1g |
$319.0 | 2024-04-21 |
(2-methoxyphenyl)(3-methoxyphenyl)methanone Suppliers
(2-methoxyphenyl)(3-methoxyphenyl)methanone Related Literature
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Eunhak Lim,Jiyoung Heo,Seong Keun Kim Nanoscale, 2019,11, 11369-11378
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Ruili Liu,Mengping Gao,Jing Zhang,Zhilian Li,Jinyang Chen,Ping Liu,Dongqing Wu RSC Adv., 2015,5, 24205-24209
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Ravi Kumar Yadav,R. Govindaraj Phys. Chem. Chem. Phys., 2020,22, 26876-26886
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Kui Wu,Zhihua Yang,Shilie Pan Dalton Trans., 2015,44, 19856-19864
Additional information on (2-methoxyphenyl)(3-methoxyphenyl)methanone
(2-Methoxyphenyl)(3-Methoxyphenyl)Methanone: A Comprehensive Overview
The compound (2-methoxyphenyl)(3-methoxyphenyl)methanone, also known by its CAS number 21554-74-5, is a unique organic molecule that has garnered significant attention in the field of biomedical research. This compound belongs to the class of aromatic ketones and is characterized by its two methoxy-substituted phenyl groups connected through a methylene group to form a ketone structure. The presence of methoxy groups at specific positions on the phenyl rings introduces interesting electronic and steric properties, making this compound a subject of interest for researchers exploring natural product chemistry, pharmacology, and drug discovery.
Recent studies have highlighted the potential of (2-methoxyphenyl)(3-methoxyphenyl)methanone in various biomedical applications. One area of focus has been its role as a bioactive compound in traditional medicine. Investigations into its anti-inflammatory, antimicrobial, and cancer-preventive properties have shown promising results, suggesting that this compound may serve as a lead molecule for the development of novel therapeutic agents.
From a structural standpoint, the 2-methoxyphenyl and 3-methoxyphenyl groups play a crucial role in determining the compound's pharmacokinetic properties. The methoxy substituents at the 2- and 3-positions of the phenyl rings create distinct electronic environments, influencing both the absorption and metabolism of the molecule. These structural features also contribute to the compound's hydrophobicity, which is a critical factor in its bioavailability.
Recent advancements in computational chemistry have allowed researchers to gain deeper insights into the molecular interactions of (2-methoxyphenyl)(3-methoxyphenyl)methanone. Through molecular docking studies, scientists have identified key residues and pathways through which this compound may interact with target proteins, such as those involved in signal transduction or inflammation pathways. These findings are instrumental in guiding the design of more effective drugs with enhanced selectivity and reduced off-target effects.
Another area of emerging interest is the potential of (2-methoxyphenyl)(3-methoxyphenyl)methanone as a template molecule for the synthesis of complex natural products. Its modular structure allows for straightforward modifications, enabling researchers to explore variations that may exhibit improved bioactivity or stability. For instance, recent research has focused on substituting the methoxy groups with other electron-donating or withdrawing groups to optimize the compound's pharmacological profile.
Furthermore, the compound's metabolic stability and toxicokinetic properties have been extensively studied. These investigations are crucial for assessing its safety profile and determining appropriate dosing regimens in preclinical models. Advances in in vitro and in vivo testing methodologies have provided valuable insights into how this compound is processed by the liver, kidneys, and other vital organs, paving the way for safer and more effective drug development.
In conclusion, (2-methoxyphenyl)(3-methoxyphenyl)methanone stands as a compelling example of how natural product-inspired compounds can contribute to biomedical innovation. Its unique structure, coupled with its demonstrated bioactivity in various assays, positions it as a valuable tool for researchers seeking to develop next-generation therapeutics. As our understanding of this compound's properties continues to evolve, so too will the opportunities for harnessing its potential in the fight against diseases.
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